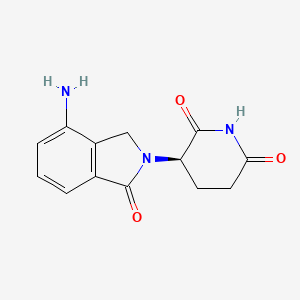

(3R)-3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione

Description

(3R)-3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione, commonly known as lenalidomide, is an oral immunomodulatory drug (IMiD) derived from thalidomide. Its molecular formula is C₁₃H₁₃N₃O₃ (MW: 259.26 g/mol) with a CAS number of 191732-72-6 . Lenalidomide exhibits antineoplastic, antiangiogenic, and anti-inflammatory properties, primarily targeting cereblon (CRBN), a component of the E3 ubiquitin ligase complex, to modulate immune responses and induce apoptosis in malignant cells . Clinically, it is approved for treating multiple myeloma and myelodysplastic syndromes, offering improved efficacy and reduced neurotoxicity compared to thalidomide .

Properties

IUPAC Name |

(3R)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTYRUGSSMKFNF-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@@H]1N2CC3=C(C2=O)C=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874946-00-6 | |

| Record name | Lenalidomide, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874946006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LENALIDOMIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1N1FSP2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Route to the Compound

The compound can be synthesized via a multi-step process involving:

- Starting Material: 2,6-dioxopiperidin-3-ammonium chloride.

- Key Intermediate: Methyl 2-bromomethyl-4-nitrobenzoate.

- Reaction: The ammonium chloride reacts with methyl 2-bromomethyl-4-nitrobenzoate in dimethylformamide (DMF) in the presence of triethylamine to yield 3-(4-nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione.

- Final Step: Catalytic hydrogenation of the nitro intermediate to produce the target amino compound.

The methyl 2-bromomethyl-4-nitrobenzoate is prepared by brominating the methyl ester of nitro-ortho-toluic acid using N-bromosuccinimide under light exposure.

Polymorphic Forms and Their Preparation

The compound exhibits multiple polymorphic forms (A, B, C, D, E, F, G, and H), each with distinct physicochemical properties such as solubility, stability, and bioavailability. Preparation of these polymorphs is critical for pharmaceutical development and regulatory approval.

General Methods for Polymorph Preparation

Polymorphs can be prepared by various crystallization and recrystallization techniques, including:

- Solvent Recrystallization: Dissolving the compound in suitable solvents at elevated temperatures (e.g., 45-65°C or around 60°C).

- Evaporation Methods:

- Rapid thermal evaporation in open vials.

- Slow evaporation in vials covered with perforated aluminum foil.

- Cooling Techniques:

- Slow cooling from hot saturated solutions to room temperature.

- Rapid cooling or crash cooling using dry ice/solvent baths.

- Slurry Conversion: Stirring the compound in solvent slurries under controlled temperature to induce polymorphic transformation.

- Desolvation and Vapor Phase Diffusion: To obtain specific solvated or non-solvated crystalline forms.

Detailed Preparation of Specific Polymorphs

| Polymorph | Description | Preparation Method | Solvent System | Key Characteristics |

|---|---|---|---|---|

| Form A | Unsovlated crystalline solid | Recrystallization from non-aqueous solvents; rapid or slow evaporation; cooling from ~60°C solution | Non-aqueous solvents (e.g., acetone) | Melting point ~269°C; non-hygroscopic below 85% RH; DSC peaks at ~150°C and ~269°C |

| Form B | Hemihydrated crystalline solid | Crystallization from aqueous or mixed solvent systems; slurry conversion from other forms | Various solvents including water | Half hydration; can be converted from Form A under high humidity |

| Form C | Hemisolvated crystalline solid | Obtained from solvents like acetone; slow evaporation or cooling methods | Acetone and similar solvents | Partial solvation; distinct XRPD and spectroscopic signatures |

| Form D | Crystalline solvate with acetonitrile and water | Evaporation in acetonitrile solvent system; controlled drying and crystallization | Acetonitrile/water mixture | Characteristic XRPD peaks at 2θ ~27° and 28°; IR peaks at 3509, 2299, 2256 cm⁻¹ |

| Form E | Mixture of two crystalline materials | Dehydration of Form D or recrystallization from mixed solvent systems | Mixed solvents | Intermediate form; can be converted to Form D or G |

| Form G | Non-solvated crystalline solid | Slurry conversion from Forms B or E in solvents like tetrahydrofuran (THF) | THF | Stable non-solvated form; obtained via dehydration or slurry transformations |

Crystallization Process Parameters

- Temperature Control: Solutions are typically prepared at elevated temperatures (45-65°C, often around 60°C) to ensure complete dissolution.

- Filtration: Hot filtration removes impurities before crystallization.

- Cooling Rate: Slow cooling favors formation of thermodynamically stable polymorphs (e.g., Form A), while rapid cooling can trap metastable forms.

- Solvent Choice: Polymorph formation is highly solvent-dependent; non-aqueous solvents favor unsolvated forms, aqueous or mixed solvents favor hydrated or solvated forms.

- Humidity: Relative humidity influences polymorph interconversion, especially between Forms A and B.

- Evaporation Rate: Fast evaporation tends to yield different polymorphs compared to slow evaporation due to kinetic factors.

Analytical Characterization Supporting Preparation

- X-Ray Powder Diffraction (XRPD): Distinct diffraction patterns confirm polymorph identity.

- Infrared (IR) and Raman Spectroscopy: Characteristic absorption peaks differentiate solvated vs. non-solvated forms.

- Differential Scanning Calorimetry (DSC): Thermal transitions (melting points, desolvation) provide insight into polymorph stability.

- Thermogravimetric Analysis (TGA): Measures solvent content and thermal stability.

Summary Table of Preparation Conditions and Polymorph Properties

| Polymorph | Solvent System | Preparation Technique | Temperature (°C) | Evaporation | Cooling Method | Stability Notes |

|---|---|---|---|---|---|---|

| A | Non-aqueous (acetone, etc.) | Recrystallization, evaporation | ~60 | Fast/slow | Slow cooling | Non-hygroscopic <85% RH; stable |

| B | Aqueous or mixed | Crystallization, slurry conversion | Room temp | N/A | Storage at high RH | Hemihydrate; converts from A at high humidity |

| C | Acetone | Slow evaporation, cooling | 45-65 | Slow | Slow cooling | Hemisolvated; solvent trapped |

| D | Acetonitrile/water | Evaporation | Room temp | Slow | N/A | Solvated form; characteristic IR peaks |

| E | Mixed solvents | Dehydration of D, recrystallization | Room temp | N/A | N/A | Intermediate form |

| G | THF | Slurry conversion from B or E | Room temp | N/A | N/A | Non-solvated; stable |

Research Findings and Industrial Relevance

- The polymorphic forms exhibit different solubility and bioavailability profiles, influencing drug formulation and efficacy.

- Regulatory agencies require precise characterization and control of polymorphs; thus, reproducible preparation methods are crucial.

- The ability to interconvert polymorphs via controlled crystallization or slurry methods allows flexibility in manufacturing.

- The compound’s preparation methods have been patented and are supported by detailed spectroscopic and thermal data, ensuring robust quality control.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce the isoindole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids, aldehydes, or additional keto groups.

Reduction: Formation of alcohols or reduced isoindole derivatives.

Substitution: Formation of N-substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of (3R)-3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In medicinal applications, it may modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Lenalidomide belongs to a class of isoindole-1,3-dione derivatives. Its structural and functional analogs include:

Thalidomide (3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione)

- Structure: Lacks the 4-amino substitution present in lenalidomide.

- Mechanism: Binds cereblon but with weaker immunomodulatory activity.

- Toxicity : Severe teratogenicity due to interference with limb bud development .

- Clinical Use : Largely replaced by lenalidomide due to safety concerns .

EM-12 (3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-dioxopiperidine)

- Structure: Similar to thalidomide but lacks the 4-amino group.

- Toxicity : Studied in primates (Callithrix jacchus) for embryotoxic effects, causing skeletal malformations at doses ≥10 mg/kg .

- Use : Primarily a research tool to study thalidomide’s teratogenic mechanisms .

4-Nitro Analogue (3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione)

- Structure: Features a nitro group (-NO₂) at the 4-position instead of an amino group (-NH₂).

- Activity: Reduced cereblon-binding affinity compared to lenalidomide, leading to diminished immunomodulatory effects .

- Use : Experimental compound for structure-activity relationship studies .

5-Fluoro Derivative (3-(5-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione)

- Structure : Substitutes fluorine at the 5-position (CAS: 2468780-76-7).

- Activity : Fluorination alters pharmacokinetics but retains partial anti-inflammatory activity .

- Use : Investigational agent in preclinical oncology research .

4-Hydroxy Derivative (3-(4-Hydroxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2,6-piperidinedione)

- Structure: Hydroxyl group (-OH) replaces the amino group.

- Metabolism : Identified as a metabolite of lenalidomide in pharmacokinetic studies .

- Activity : Weaker therapeutic efficacy due to altered cereblon interaction .

Polymorphic Forms of Lenalidomide

Lenalidomide exhibits multiple crystalline and amorphous forms, impacting solubility, stability, and manufacturability:

These polymorphs are critical for optimizing drug delivery and shelf life .

Biological Activity

Overview

(3R)-3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione, commonly referred to as Lenalidomide, is a compound with significant biological activity, particularly in the field of oncology. It is known for its role as an immunomodulatory agent and has been extensively studied for its effects on various cellular pathways. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a piperidine ring that is substituted with an isoindole moiety, which includes an amino group and a keto group. Its IUPAC name is (3R)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione. The molecular formula is with a molecular weight of 263.26 g/mol.

Target of Action

Lenalidomide primarily targets the E3 ubiquitin ligase complex protein known as cereblon. This interaction is crucial for its biological effects.

Mode of Action

Lenalidomide modulates the substrate specificity of cereblon, leading to the degradation of specific transcription factors such as IKZF1 and IKZF3. This degradation disrupts normal B-cell function and induces apoptosis in malignant cells, particularly in multiple myeloma.

Biochemical Pathways

The compound influences several biochemical pathways:

- Degradation Pathway : The targeted degradation of IKZF1 and IKZF3 results in altered gene expression profiles that favor apoptosis in cancer cells.

- Immune Modulation : Lenalidomide enhances T-cell and NK cell responses against tumor cells, contributing to its therapeutic efficacy.

Pharmacokinetics

Lenalidomide exhibits favorable pharmacokinetic properties:

- Absorption : It is rapidly absorbed with more than 90% bioavailability when taken orally under fasting conditions.

- Distribution : The compound has a volume of distribution (Vd) of approximately 50 L.

- Metabolism : It undergoes minimal hepatic metabolism, primarily through oxidative pathways.

- Excretion : Renal excretion accounts for about 62% of the administered dose.

Anticancer Activity

Lenalidomide has been extensively studied for its anticancer properties:

- Multiple Myeloma : Clinical trials have demonstrated its effectiveness in treating multiple myeloma, often in combination with dexamethasone.

- Lymphoma : It has shown promise in treating various types of lymphoma due to its ability to enhance immune response and induce apoptosis in malignant cells.

Immunomodulatory Effects

The compound also exhibits immunomodulatory effects:

- T-cell Activation : Lenalidomide activates T-cells and enhances their cytotoxicity against tumor cells.

- Cytokine Production : It increases the production of cytokines such as IL-2 and IFN-gamma, which are vital for immune responses.

Case Studies

- Multiple Myeloma : A study involving patients with relapsed multiple myeloma showed that lenalidomide combined with dexamethasone significantly improved progression-free survival compared to dexamethasone alone .

- Lymphoma Trials : In clinical trials for non-Hodgkin lymphoma, lenalidomide demonstrated higher response rates when used as a single agent or in combination therapies .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism | Clinical Use |

|---|---|---|---|

| Lenalidomide | Anticancer | E3 ligase modulation | Multiple myeloma, lymphoma |

| Thalidomide | Anticancer | Similar E3 ligase modulation | Multiple myeloma |

| Pomalidomide | Anticancer | E3 ligase modulation | Relapsed multiple myeloma |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R)-3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via acylation reactions of spiro-piperidine derivatives, as described in Scheme 2 of . Key intermediates are characterized using IR spectroscopy (to confirm amide bonds) and GC-MS (to verify molecular ions and fragmentation patterns). Yields exceeding 80% are achievable under optimized conditions (e.g., anhydrous solvents, controlled temperature) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Consult Safety Data Sheets (SDS) for hazards such as respiratory irritation (H315/H319) and toxicity (H301/H331). Always use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of exposure, rinse affected areas with water and seek medical attention immediately, providing the SDS (e.g., CAS 191732-72-6) to healthcare providers .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Employ HPLC with UV detection (λ = 254 nm) for purity assessment (>95%). Confirm stereochemistry via chiral chromatography or X-ray crystallography. Mass spectrometry (HRMS) and ¹H/¹³C NMR (e.g., δ 2.5–3.5 ppm for piperidine protons) are critical for structural validation .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its biological activity, and what experimental approaches can distinguish them?

- Methodological Answer : Polymorphs (e.g., Forms A and B in ) exhibit differences in solubility and bioavailability. Use differential scanning calorimetry (DSC) to identify melting points and powder X-ray diffraction (PXRD) for crystallographic signatures. In vitro assays (e.g., enzyme inhibition) should compare polymorphs under standardized pH and temperature conditions .

Q. What methodological frameworks are recommended for studying the environmental fate of this compound?

- Methodological Answer : Follow the INCHEMBIOL project design ():

- Phase 1 : Determine physicochemical properties (logP, pKa) via shake-flask or potentiometric methods.

- Phase 2 : Assess biodegradation using OECD 301F (ready biodegradability) and soil column studies.

- Phase 3 : Model ecotoxicological risks using Daphnia magna acute toxicity tests (OECD 202) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Conduct a meta-analysis of existing studies, focusing on variables such as:

- Cell line specificity (e.g., cancer vs. normal cells).

- Assay conditions (e.g., serum concentration, incubation time).

- Batch-to-batch variability (e.g., polymorphic content, residual solvents).

Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

Q. What experimental designs are optimal for evaluating the stability of this compound under physiological conditions?

- Methodological Answer : Use a randomized block design () with split-plot factors:

- Main plot : Temperature (4°C, 25°C, 37°C).

- Subplot : pH (5.0, 7.4, 9.0).

- Sub-subplot : Exposure time (24h, 48h, 72h).

Analyze degradation products via LC-MS/MS and quantify stability using Arrhenius kinetics .

Q. How can theoretical frameworks guide the integration of this compound into spiro-piperidine-based drug discovery?

- Methodological Answer : Align with the conceptual framework in :

- Step 1 : Identify target proteins (e.g., cereblon for immunomodulatory drugs) via molecular docking (Autodock Vina).

- Step 2 : Synthesize analogs with modified isoindolinone substituents (e.g., 7-amino vs. 4-amino groups) .

- Step 3 : Validate in silico predictions using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.